Product packaging for Cyclohexyl stearate(Cat. No.:CAS No. 104-07-4)

Cyclohexyl stearate

Cat. No.: B091595
CAS No.: 104-07-4
M. Wt: 366.6 g/mol
InChI Key: NRVKWKPZZQHRSP-UHFFFAOYSA-N
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Description

Contextualization within Ester Chemistry

Cyclohexyl stearate (B1226849) is a carboxylic ester, a major class of organic compounds formed from the reaction of a carboxylic acid and an alcohol. ontosight.ainih.gov Specifically, it is the product of an esterification reaction between stearic acid, a long-chain saturated fatty acid (C18), and cyclohexanol (B46403), a six-carbon cyclic alcohol. chemsrc.com The synthesis of such esters is a cornerstone of organic chemistry, with extensive research focused on optimizing reaction conditions and yields. Academic studies have explored various catalytic methods for this type of transformation, including the use of solid acid catalysts like nano sulfated-titania and ion-exchange resins, which are central to the development of more sustainable and efficient "green chemistry" protocols. academie-sciences.fracademie-sciences.frresearchgate.netrsc.org

The molecular architecture of cyclohexyl stearate—a long, flexible, nonpolar aliphatic tail (the stearate group) connected to a rigid, bulky, nonpolar cycloalkane ring (the cyclohexyl group)—is directly responsible for its distinct physicochemical properties. ontosight.ai These properties, including its melting point, boiling point, and viscosity, are subjects of academic study to understand structure-property relationships. Research on analogous long-chain esters demonstrates that the size and shape of the alcohol moiety significantly influence these characteristics. mdpi.com The presence of the cyclohexyl ring, as opposed to a straight-chain alcohol like in stearyl stearate, imparts unique conformational constraints and intermolecular interactions, making it a subject of interest in physical organic chemistry and materials science. chemicalbook.com

Table 1: Physicochemical Properties of this compound

PropertyValueSource Index
IUPAC Namecyclohexyl octadecanoate nih.gov
Molecular FormulaC₂₄H₄₆O₂ nih.govchemsrc.comchembk.com
Molecular Weight366.62 g/mol nih.govchemsrc.com
AppearanceWhite, waxy solid ontosight.ai
Melting Point~44°C chembk.com
Boiling Point418.3°C at 760 mmHg chemsrc.com
Density~0.9 g/cm³ chemsrc.com
SolubilityInsoluble in water, soluble in organic solvents like ethanol (B145695) and ether. ontosight.ai

Interdisciplinary Relevance for Scholarly Inquiry

The study of a specific molecule like this compound often transcends a single discipline, requiring an interdisciplinary approach that integrates concepts from chemistry, biology, and materials science. chimia.chresearchgate.net Modern scientific inquiry increasingly focuses on complex systems where the lines between traditional fields blur, and cyclohexyl esters have emerged as subjects in several such areas. solubilityofthings.comacs.org

In the field of medicinal chemistry and biochemistry , research into related cyclohexyl-functionalized esters has shown potential biological activity. For instance, studies have been conducted on gold(III) complexes with esters derived from cyclohexyl-functionalized diacetates to assess their antiproliferative activity against cancer cell lines. researchgate.net Other research has explored the synthesis of cyclohexyl hemisuccinate esters as potential antilipidemic agents. researchgate.net Furthermore, investigations into how molecules containing cyclohexyl rings can influence the fluidity of biological membranes provide insight into fundamental biophysical processes, a key area of study in biochemistry. nih.gov

From a materials science and energy research perspective, the thermodynamic properties of cyclohexyl esters are of significant academic interest. mdpi.com For example, the hydrogenation and dehydrogenation thermodynamics of aromatic and cyclohexyl esters are being studied in the context of developing Liquid Organic Hydrogen Carriers (LOHCs), which are promising materials for future hydrogen energy storage. mdpi.com The physical properties of long-chain esters are also critical in the development of products like biodiesel, where flow properties at low temperatures are a major research focus.

Finally, the synthesis of this compound is a subject of inquiry within green chemistry , a field dedicated to designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netrroij.com Research into solvent-free synthesis and the use of reusable, eco-friendly catalysts for esterification reactions directly contributes to this increasingly vital area of science. rsc.orgresearchgate.net These varied research applications underscore how a single chemical compound can be a nexus for diverse and collaborative scientific exploration.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H46O2 B091595 Cyclohexyl stearate CAS No. 104-07-4

Properties

IUPAC Name

cyclohexyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(25)26-23-20-17-16-18-21-23/h23H,2-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVKWKPZZQHRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30146203
Record name Cyclohexyl stearate
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Molecular Weight

366.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

104-07-4
Record name Octadecanoic acid, cyclohexyl ester
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Record name Cyclohexyl stearate
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Record name Cyclohexyl stearate
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Record name Cyclohexyl stearate
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Reaction Kinetics and Mechanistic Investigations

Elucidation of Reaction Mechanisms

Understanding the step-by-step sequence of elementary reactions, or the reaction mechanism, is key to controlling the synthesis of cyclohexyl stearate (B1226849). The mechanism often depends on whether a catalyst is used and the nature of that catalyst.

Esterification is typically a slow reaction that requires a catalyst to proceed at a reasonable rate. Both acid and enzyme catalysts are commonly used.

Acid Catalysis: Strong acids like sulfuric acid (H₂SO₄) are effective homogeneous catalysts. The mechanism involves the protonation of the carbonyl oxygen of the stearic acid by the catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of cyclohexanol (B46403). This attack forms a tetrahedral intermediate, which then eliminates a molecule of water to yield the protonated ester. Deprotonation of the ester regenerates the acid catalyst and yields the final product, cyclohexyl stearate. redalyc.org Heterogeneous solid acid catalysts, such as montmorillonite (B579905) clays (B1170129) and zeolites, can also be used, offering advantages in catalyst separation and reuse. mdpi.comcolab.ws

Lipase (B570770) Catalysis: Enzymes, particularly lipases, offer a green alternative for ester synthesis. Lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism. nih.govmdpi.com The mechanism involves two main stages:

Acylation: The stearic acid first binds to the enzyme's active site, and a nucleophilic attack by a serine residue in the active site forms a tetrahedral intermediate. This intermediate then releases a water molecule, forming an acyl-enzyme complex.

Deacylation: The cyclohexanol molecule then enters the active site and attacks the acyl-enzyme complex. This second nucleophilic substitution reaction releases the this compound ester and regenerates the free enzyme, which can then begin another catalytic cycle. scielo.br

The identification of transient species formed during the reaction provides direct evidence for a proposed mechanism.

Tetrahedral Intermediate: In acid-catalyzed esterification, the primary intermediate is the tetrahedral species formed after the nucleophilic attack of the alcohol on the protonated carboxylic acid. redalyc.org This high-energy intermediate is transient and not typically isolated but is a cornerstone of the widely accepted mechanism.

Acyl-Enzyme Complex: For lipase-catalyzed reactions, the key intermediate is the acyl-enzyme complex, where the fatty acid (stearoyl group) is covalently bonded to the enzyme's active site (typically a serine residue). nih.gov The formation and subsequent reaction of this complex are central to the Ping-Pong Bi-Bi kinetic model.

Metal-Stearate Complexes: In other contexts, such as reactions involving metal catalysts, specific intermediates like cobalt stearate or zinc stearate can be formed, which then act as the active catalytic species. google.comresearchgate.net For example, in the decomposition of cyclohexyl hydroperoxide, a reaction relevant to the production of cyclohexanol, chromium stearate has been shown to be a selective catalyst. researchgate.net

Computational and Theoretical Kinetic Modeling

Computational chemistry and kinetic modeling are powerful tools for investigating reaction mechanisms and predicting kinetic behavior, especially for complex systems. researchgate.netnih.gov

Kinetic Modeling: Process simulation software can be used to develop kinetic models that describe the rates of esterification and transesterification. mdpi.com These models can incorporate variables like temperature and reactant concentrations to predict reaction outcomes, such as the conversion of free fatty acids over time. Developing detailed chemical kinetic mechanisms can help understand complex reaction networks, as has been done for the oxidation of cyclohexane (B81311), a precursor to one of the reactants. nih.gov Such models can be validated against experimental data from reactors. ugent.be

Theoretical Calculations: Quantum mechanical methods, such as Density Functional Theory (DFT), are used to study reaction pathways at a molecular level. These calculations can determine the geometries of reactants, transition states, and intermediates, as well as their relative energies. This allows for the calculation of activation energy barriers for different proposed mechanistic steps, providing strong support for or against a particular pathway. researchgate.net For instance, DFT has been used to study the decomposition of cyclohexyl hydroperoxide in the presence of chromium catalysts, elucidating the formation of a cyclohexylperoxychromium(VI) complex intermediate. researchgate.net While specific DFT studies on the formation of this compound are not widely reported, the methodology is directly applicable to investigate the acid-catalyzed or enzyme-catalyzed mechanisms in detail.

Quantum Chemical Calculations in Mechanistic Studies

While direct quantum chemical calculations specifically for the synthesis of this compound are not extensively documented in publicly available literature, the principles and methodologies are well-established through studies on analogous esterification reactions. rsc.org Density Functional Theory (DFT) is a primary tool used to investigate reaction mechanisms, transition state geometries, and the energetic profiles of chemical reactions. nih.govsapub.org These computational methods provide insights into the electronic structure of reactants, intermediates, and products, which are difficult to obtain through experimental means alone. nih.gov

For the acid-catalyzed esterification of stearic acid with cyclohexanol, quantum chemical calculations can be employed to:

Elucidate Reaction Pathways: Determine the most energetically favorable mechanism, such as the S"N"1 or S"N"2 pathway for sulfonic acid-catalyzed esterification. rsc.org

Characterize Transition States: Calculate the activation energy barriers for key steps, which helps in identifying the rate-determining step of the reaction. rsc.org

Analyze Catalytic Effects: Model the interaction of catalysts with the reactants to understand how they lower the activation energy. This includes studying the role of both Brønsted and Lewis acids. upv.esscience.gov

Investigate Steric and Electronic Effects: Quantify the impact of the bulky cyclohexyl group and the long stearate chain on the reaction rate and mechanism. Studies on monosubstituted cyclohexanes using methods like ωB97X-D or M06-2X can provide benchmarks for such analyses. nih.gov

Table 1: Analogous Systems Studied by Quantum Chemical Calculations

Reactants/SystemComputational MethodKey Findings
Benzenesulfonic acid + MethanolB3LYP/aug-cc-pVTZThe S"N"1 pathway through a sulfonylium cation intermediate has a low activation barrier, while the S"N"2 path has a moderate barrier. rsc.org
5-methoxyisatin-3-(N-cyclohexyl)thiosemicarbazoneQuantum Chemical CalculationGood correlation between experimental and theoretical calculations for the stability of metal complexes. researchgate.net
Cyclohexyl Phenyl Sulfide + WaterDensity Functional TheoryDFT data agrees with experimental findings and can be used for detailed mechanistic studies of aquathermolysis. researchgate.net
Sulfonamide-Schiff base derivativeDFT with B3LYP functionalMolecular geometry was optimized, and theoretical data showed good agreement with the observed structure. nih.gov

This table presents data from analogous systems to illustrate the application of quantum chemical calculations in mechanistic studies relevant to this compound formation.

Predictive Kinetic Models

Predictive kinetic models are essential for reactor design, process control, and optimization. For the esterification of stearic acid with cyclohexanol, these models mathematically describe the reaction rate as a function of reactant concentrations, temperature, and catalyst loading. Given the heterogeneous nature of many catalytic esterification processes, Langmuir-Hinshelwood (LH) and Eley-Rideal (ER) models are frequently employed. researchgate.netresearchgate.netclemson.eduresearchgate.netnumberanalytics.comcnrs.frresearchgate.net

Langmuir-Hinshelwood (LH) Model: This model assumes that both reactants (stearic acid and cyclohexanol) adsorb onto the catalyst surface before reacting. The rate of reaction is then proportional to the surface coverage of both species. researchgate.net

Eley-Rideal (ER) Model: In this mechanism, one reactant (e.g., stearic acid) adsorbs onto the catalyst surface, and then reacts directly with a molecule of the other reactant (cyclohexanol) from the bulk fluid phase. researchgate.netnumberanalytics.com The reaction rate is dependent on the surface coverage of the adsorbed species and the concentration of the non-adsorbed reactant in the bulk. researchgate.net

Kinetic studies on similar esterification reactions provide valuable data that can inform the development of a predictive model for this compound synthesis. For instance, the esterification of propionic acid with cyclohexanol was found to follow second-order kinetics with respect to the acid concentration. researchgate.net The activation energy, a critical parameter in kinetic models, has been determined for a variety of related reactions.

Table 2: Kinetic Data for Analogous Esterification Reactions

ReactionCatalystActivation Energy (kJ/mol)Kinetic Model/Order
Stearic Acid + Ethanol (B145695)Tunisian Acid Activated Clay21First order with respect to acid concentration
Stearic Acid + MethanolSulfonated carbon-based catalyst (DSL)16Pseudo-first order
Propionic Acid + CyclohexanolSulfuric AcidNot specified, but rate equation developedSecond order with respect to acid
Acetic Acid + n-PentanolSulfated ZirconiaNot specified, enthalpy of reaction -8.49 kJ/molEley-Rideal model
Palmitic and Stearic Acids + MethanolNot specifiedNot specified, rate constants determinedSecond order

This table compiles kinetic data from analogous esterification reactions to provide context for the development of predictive models for this compound synthesis. researchgate.netresearchgate.netnih.govresearchgate.netucr.ac.cr

The development of a robust predictive kinetic model for this compound synthesis would require experimental data on reaction rates under various conditions, followed by regression analysis to fit the data to plausible models like the LH or ER mechanisms. Such a model would be invaluable for the industrial production of this compound.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of cyclohexyl stearate (B1226849), utilizing the interaction of electromagnetic radiation with the molecule to probe its atomic and molecular structure.

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of cyclohexyl stearate, providing precise information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are employed to map out the connectivity of atoms within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals correspond to the protons of the cyclohexyl ring and the long stearate aliphatic chain. The proton attached to the ester-linked carbon of the cyclohexyl ring (α-proton) is expected to appear as a multiplet in the downfield region, typically around 4.7-4.8 ppm, due to the deshielding effect of the adjacent oxygen atom. The protons of the stearate chain exhibit characteristic signals: a triplet at approximately 2.2-2.3 ppm for the methylene (B1212753) (CH₂) group alpha to the carbonyl group, a large multiplet around 1.2-1.4 ppm for the bulk of the methylene groups in the long chain, and a terminal methyl (CH₃) group signal appearing as a triplet around 0.88 ppm. aocs.org The protons of the cyclohexyl ring itself, other than the α-proton, would produce complex multiplets in the upfield region, typically between 1.2 and 1.8 ppm. psu.edu

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom producing a distinct signal. The carbonyl carbon of the ester group is the most downfield signal, expected in the range of 170-175 ppm. wisc.edu The carbon of the cyclohexyl ring bonded to the oxygen atom appears around 72-73 ppm. nih.gov The carbons of the stearate chain and the cyclohexyl ring appear in the upfield region, typically between 14 and 35 ppm. hmdb.ca PubChem has noted the availability of a ¹³C NMR spectrum for this compound. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Ester Carbonyl (C=O)-~173
Cyclohexyl CH-O~4.75 (multiplet)~73
Stearate α-CH₂~2.25 (triplet)~34
Cyclohexyl CH₂ (adjacent to CH-O)~1.7-1.8 (multiplet)~32
Stearate β-CH₂~1.65 (multiplet)~25
Cyclohexyl CH₂~1.2-1.6 (multiplet)~24-26
Stearate main chain (CH₂)n~1.2-1.4 (broad multiplet)~23-30
Stearate terminal CH₃~0.88 (triplet)~14
Note: These are approximate values based on related structures and general NMR principles. aocs.orgwisc.edunih.govhmdb.ca

Infrared and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound. These two techniques are complementary, providing a comprehensive vibrational profile of the molecule. upi.edu

The FTIR spectrum of this compound is dominated by characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ester group is expected around 1730-1740 cm⁻¹. rasayanjournal.co.inresearchgate.net Another key region is the C-H stretching vibrations between 2850 and 3000 cm⁻¹, with prominent peaks arising from the numerous methylene and methyl groups of the long alkyl chain and the cyclohexyl ring. researchgate.net The C-O stretching vibrations of the ester linkage typically appear as two distinct bands in the 1250-1000 cm⁻¹ region. rasayanjournal.co.in The presence of the cyclohexyl ring can be confirmed by specific ring vibration and C-H bending modes. upi.edu PubChem indicates the availability of an FTIR spectrum for this compound, obtained between salt plates. nih.gov

Raman spectroscopy offers complementary data. While the polar C=O and C-O bonds give strong signals in the IR spectrum, the non-polar C-C bonds of the aliphatic chain and the cyclohexyl ring produce strong signals in the Raman spectrum. upi.edu This makes Raman spectroscopy particularly useful for analyzing the carbon backbone of the molecule. The C-H stretching region (2800-3000 cm⁻¹) is also prominent in the Raman spectrum. For related cyclohexyl esters, vibrational analyses have been performed assuming Cₛ point group symmetry, with all modes being active in both IR and Raman. rasayanjournal.co.in

Table 2: Key Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)Vibrational ModeTechnique (Expected Intensity)
2850-3000C-H stretching (alkyl and cyclohexyl)FTIR (Strong), Raman (Strong)
1730-1740C=O stretching (ester)FTIR (Strong)
1450-1470CH₂ bending (scissoring)FTIR (Medium)
1250-1000C-O stretching (ester)FTIR (Strong)
~1100, ~890C-C stretching (cyclohexyl ring)Raman (Strong)
Assignments based on data from related ester and alkane compounds. upi.edurasayanjournal.co.inresearchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₂₄H₄₆O₂), the molecular weight is 366.6 g/mol . nih.gov

In electron impact (EI) mass spectrometry, a hard ionization technique, the this compound molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation. acdlabs.com The fragmentation pattern is predictable and provides a fingerprint for the molecule's structure. Key fragmentation pathways for esters include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group. This can result in the loss of the cyclohexyloxy radical (•OC₆H₁₁) or the cyclohexyl group itself.

McLafferty Rearrangement: A characteristic rearrangement for long-chain esters, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the α,β-carbon bond, leading to the elimination of a neutral alkene molecule. libretexts.org

Fragmentation of the Cyclohexyl Ring: The cyclohexyl ring can lose hydrogen atoms or fragment, with a characteristic fragment at m/z 82 corresponding to the cyclohexene (B86901) radical cation, [C₆H₁₀]⁺˙, or m/z 83 for the cyclohexyl cation [C₆H₁₁]⁺. docbrown.info

Fragmentation of the Alkyl Chain: The long stearate chain can fragment, typically producing a series of cluster peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

Soft ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), produce less fragmentation and are more likely to show a prominent molecular ion peak or a protonated molecule [M+H]⁺, which is useful for confirming the molecular weight. acdlabs.com

Chromatographic Separations and Quantification

Chromatographic methods are paramount for separating this compound from complex mixtures and for its precise quantification. The choice between gas and liquid chromatography depends on the sample matrix and the analytical goals.

Gas Chromatography (GC) and Liquid Chromatography (LC) Techniques

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. Due to its high molecular weight, this compound requires high temperatures for volatilization. Analysis is typically performed using a capillary column with a non-polar stationary phase. The NIST Mass Spectrometry Data Center reports a Kovats Retention Index of 2628 for this compound on a standard non-polar column, a key parameter for its identification in GC analysis. nih.gov For quantitative analysis, a flame ionization detector (FID) is commonly used due to its wide linear range and robust response to hydrocarbons. slideshare.net

High-Performance Liquid Chromatography (HPLC) is a versatile alternative, particularly for thermally sensitive samples or when derivatization is not desired. hplc.eu Reversed-phase HPLC is the most common mode for a non-polar molecule like this compound. A specific method has been reported using a Newcrom R1 column (a reverse-phase column with low silanol (B1196071) activity) with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and a small amount of acid like phosphoric or formic acid. sielc.com The separation is based on the hydrophobic interactions between the long alkyl chain of the analyte and the non-polar stationary phase. glsciencesinc.com Detection is often achieved using a UV detector if a chromophore is present or derivatized, but more universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are more suitable for non-chromophoric compounds like this compound. hplc.eu

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detector, provide the highest level of analytical specificity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation efficiency of GC with the powerful identification capabilities of MS. As the separated this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. innovatechlabs.com The resulting mass spectrum provides a definitive identification by matching it against spectral libraries (like NIST) and by interpreting the fragmentation pattern as described in section 4.1.3. researchgate.net GC-MS is a standard method for the analysis of fatty acid esters and other volatile organic compounds in complex matrices. ijpbs.cominformaticsjournals.co.in

Liquid Chromatography-Mass Spectrometry (LC-MS) is an equally powerful technique that is particularly useful for analyzing compounds that are not amenable to GC due to low volatility or thermal instability. researchgate.net For this compound, an LC-MS method would typically employ a reversed-phase column coupled with an ESI or atmospheric pressure chemical ionization (APCI) source. acdlabs.com The HPLC method previously mentioned can be made compatible with MS by replacing the non-volatile phosphoric acid with a volatile alternative like formic acid in the mobile phase. sielc.com LC-MS/MS, which involves further fragmentation of a selected ion in the mass spectrometer, can provide even greater structural detail and quantitative accuracy, especially in complex biological or environmental samples. shimadzu.com

Table 3: Summary of Chromatographic Methods for this compound Analysis

TechniqueTypical ColumnTypical Mobile/Carrier PhaseDetectorKey Application
GCNon-polar capillary (e.g., DB-5)Helium, Hydrogen (Carrier Gas)FIDQuantification, Purity
HPLCReversed-Phase C18 (e.g., Newcrom R1)Acetonitrile/WaterELSD, CADSeparation, Quantification
GC-MSNon-polar capillary (e.g., DB-5)Helium (Carrier Gas)Mass SpectrometerDefinitive Identification
LC-MSReversed-Phase C18Acetonitrile/Water with Formic AcidMass SpectrometerHigh-Sensitivity Analysis
A summary of common chromatographic setups for analyzing this compound. nih.govsielc.cominnovatechlabs.com

Solid-State Characterization Techniques

Solid-state properties are fundamental to understanding the physical and chemical stability of a substance. For this compound, which exists as a waxy solid at room temperature with a reported melting point of 28-29°C, these techniques provide insight into its crystal structure and thermal behavior. nasa.gov

X-ray Diffraction (XRD), particularly Powder X-ray Diffraction (PXRD), is a primary technique for the characterization of crystalline solids. nih.gov It provides a unique fingerprint based on the arrangement of atoms within a crystal lattice. This method is instrumental in identifying different polymorphic forms of a compound, which can have distinct physical properties. nih.govresearchgate.net

While specific PXRD data for this compound is not extensively available in public literature, the analysis would follow established principles. The instrument directs X-rays onto a powdered sample, and the resulting diffraction pattern of intensity versus the diffraction angle (2θ) is recorded. Different crystalline forms of this compound would produce different diffraction patterns, allowing for their identification and differentiation. For example, analysis of other stearate compounds reveals how distinct peaks in the diffractogram signify a specific crystalline structure.

Table 1: Illustrative PXRD Peak Data for a Crystalline Long-Chain Ester (Note: This table is representative and not actual data for this compound)

2θ Angle (°) Relative Intensity (%)
5.5 80
11.0 65
16.5 40
22.1 100

This type of data is critical for controlling the manufacturing process to ensure a consistent crystalline form of this compound, which in turn ensures reproducible physical properties such as melting point and solubility.

Thermal analysis techniques are essential in formulation science to determine the thermal stability and compatibility of ingredients. chemeo.com Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine key thermal transitions, such as melting point, glass transition, and crystallization. tandfonline.com For this compound, a DSC thermogram would show an endothermic peak corresponding to its melting point around 28-29°C. nasa.gov The purity of the substance can also be estimated from the shape and sharpness of the melting peak. In formulation science, DSC is crucial for assessing the compatibility of this compound with other excipients, as interactions can cause shifts in melting points or the appearance of new thermal events. chemeo.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. archive.org This is used to assess thermal stability and decomposition profiles. A TGA curve for this compound would indicate the temperature at which it begins to decompose. When used in a formulation, TGA can help identify the presence of volatile components or determine if interactions between components lead to a decrease in thermal stability. researchgate.net

Table 2: Representative Thermal Analysis Data for a Plasticizer like this compound (Note: This table is for illustrative purposes)

Analysis Parameter Value Significance
DSC Melting Onset ~27 °C Start of melting process
DSC Melting Peak ~29 °C Characteristic melting temperature

The combination of DSC and TGA provides a comprehensive thermal profile of this compound, which is vital for its application in formulations that may undergo heating during manufacturing or storage. researchgate.net

Method Validation and Analytical Quality Assurance

For the quantification of this compound, for instance in a finished product or for migration studies, a validated analytical method is required. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a common and effective technique for analyzing long-chain esters. chromatographyonline.comscirp.org Method validation ensures that the analytical procedure is suitable for its intended purpose. mdpi.com

Method validation involves establishing a set of performance characteristics to demonstrate that the method is accurate, precise, and reliable. tandfonline.com The key validation parameters, as defined by international guidelines, are outlined below.

Table 3: Typical Method Validation Parameters for a GC-MS Assay of this compound (Note: Acceptance criteria can vary based on the application)

Parameter Description Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components. No interference at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration. Correlation coefficient (R²) ≥ 0.99
Accuracy The closeness of test results to the true value. Recovery of 80-120% of the spiked amount.
Precision (Repeatability & Intermediate) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Relative Standard Deviation (RSD) ≤ 15%
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Signal-to-Noise ratio of 10:1; RSD ≤ 20%

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with varied parameters (e.g., GC oven temperature, flow rate). |

Analytical Quality Assurance (QA) involves the systematic actions necessary to provide confidence that the analytical results are of the required quality. researchgate.netepa.gov For a GC-based analysis of this compound, this includes:

Use of Internal Standards: An internal standard, a compound with similar chemical properties but which is not present in the sample, is added to all samples and standards to correct for variations in injection volume and instrument response.

Regular Calibration: The instrument is calibrated regularly with standard solutions of this compound to ensure the accuracy of quantification.

Analysis of Blanks and Controls: A solvent blank is run to ensure no contamination from the system, and a matrix blank is analyzed to check for interferences from the sample matrix. researchgate.net Quality control samples with known concentrations are analyzed alongside unknown samples to verify the accuracy and precision of the results on an ongoing basis.

By implementing rigorous method validation and a robust quality assurance program, the reliable and accurate quantification of this compound can be achieved.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic properties and chemical behavior of a molecule. These studies provide insights into orbital energies, charge distribution, and reactivity indicators.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For cyclohexyl stearate (B1226849), DFT calculations could be employed to determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for assessing its kinetic stability and chemical reactivity. However, specific studies applying DFT to analyze the electronic properties of cyclohexyl stearate are not readily found in peer-reviewed literature.

Conformational Analysis and Stereochemical Insights

The flexibility of both the cyclohexyl ring and the long stearate chain means that this compound can adopt numerous conformations. Conformational analysis using quantum mechanical methods would identify the most stable (lowest energy) three-dimensional structures. Such studies would provide valuable insights into the stereochemical nature of the molecule, influencing its physical properties and interactions with other molecules. At present, detailed conformational analyses of this compound supported by quantum mechanical calculations are not available in published research.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. These simulations can reveal information about the bulk properties of a substance and its interactions with other molecules.

Solvation and Solvent Effects

The behavior of this compound in different solvents is critical for its application in various formulations. MD simulations could model the solvation process, showing how solvent molecules arrange around the solute and quantifying the energetic effects of this interaction. This would help predict its solubility and stability in various media. However, specific MD studies detailing the solvation of this compound have not been identified in the scientific literature.

Molecular Recognition and Binding Studies

Molecular recognition studies investigate the specific interactions between a molecule and a binding partner, such as a receptor or an enzyme. For a molecule like this compound, this could be relevant in biological or material science contexts. MD simulations could be used to explore and quantify these binding interactions. Currently, there is a lack of published research focusing on the molecular recognition and binding properties of this compound through computational methods.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physical, chemical, or biological properties. These models are used to predict the properties of new or untested compounds. A QSPR model for esters might include descriptors related to molecular size, shape, and electronic properties to predict characteristics like boiling point, viscosity, or lubricity. While general QSPR models for esters exist, specific models developed for or extensively validated with this compound are not documented in available research.

Prediction of Physicochemical Parameters Relevant to Applications

Quantitative Structure-Property Relationship (QSPR) models are computational methodologies used to predict the physicochemical properties of chemical compounds based on their molecular structures. mdpi.comresearchgate.net These models are crucial in the early stages of product development, as they can forecast key parameters that determine a substance's utility and behavior in various formulations. For industrial compounds like this compound, properties such as boiling point, viscosity, solubility, and partition coefficients are critical for applications ranging from lubricants to plasticizers.

Various computational methods, such as the Joback and Crippen methods, are employed to estimate these properties. These group-contribution methods calculate properties by summing the contributions of individual functional groups within the molecule. chemeo.com For this compound, this would involve assessing the contributions of the cyclohexyl ring, the long alkyl chain of the stearate moiety, and the ester functional group.

Several key physicochemical parameters for this compound have been predicted using such computational models. These predicted values provide a valuable baseline for understanding the compound's behavior.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueUnitCalculation Method
Enthalpy of Formation (Gas, ΔfH°gas)-729.17kJ/molJoback Method
Gibbs Free Energy of Formation (ΔfG°)-58.27kJ/molJoback Method
Enthalpy of Vaporization (ΔvapH°)78.60kJ/molJoback Method
Enthalpy of Fusion (ΔfusH°)52.54kJ/molJoback Method
Critical Pressure (Pc)934.63kPaJoback Method
McGowan's Characteristic Volume (McVol)345.600ml/molMcGowan Method
Octanol/Water Partition Coefficient (logPoct/wat)8.124Crippen Method
Water Solubility (log10WS)-8.74mol/lCrippen Method
This data is computationally generated and sourced from Cheméo. chemeo.com

The high predicted octanol/water partition coefficient (logP) suggests strong lipophilicity, indicating that this compound will have low solubility in water but good solubility in non-polar organic solvents and oils. vulcanchem.com This is a key characteristic for its use in applications like lubricants and plasticizers. The predicted low water solubility further supports this. The boiling point and enthalpy of vaporization are indicative of the compound's volatility and thermal stability. vulcanchem.com Computational tools and platforms like SwissADME and ADMETLab are frequently used to predict such properties for fatty acids and their derivatives, providing a foundation for understanding their potential biological and chemical applications. researchgate.netuniv-ovidius.ro

Development of Molecular Descriptors

The development of molecular descriptors is a cornerstone of QSAR and QSPR modeling. ucsb.edunih.gov A molecular descriptor is the numerical result of a logical and mathematical procedure that transforms chemical information encoded within a symbolic representation of a molecule into a useful number. osdd.net These descriptors quantify different aspects of a molecule's structure and are categorized based on their dimensionality (0D, 1D, 2D, 3D) and the type of information they encode (e.g., constitutional, topological, geometrical, electronic). osdd.netucdavis.edu

For a molecule like this compound, a wide array of descriptors can be calculated using specialized software such as PaDEL, Dragon, or the Chemistry Development Kit (CDK). osdd.net These descriptors serve as the variables in mathematical models to predict the compound's properties.

Types of Molecular Descriptors Calculable for this compound:

Constitutional Descriptors (0D/1D): These are the simplest descriptors, derived directly from the molecular formula. They include molecular weight, atom counts, bond counts, and fragment counts (e.g., number of rotatable bonds). osdd.netucdavis.edu For this compound (C24H46O2), the molecular weight is 366.62 g/mol . vulcanchem.com

Geometrical Descriptors (3D): These descriptors require the 3D coordinates of the atoms in the molecule. They describe the size and shape of the molecule in three-dimensional space, such as molecular surface area, volume, and moments of inertia. osdd.net

Physicochemical Descriptors: These describe properties like logP, molar refractivity, and Polar Surface Area (TPSA). The TPSA for an ester like this compound, calculated based on its oxygen atoms, is related to its polarity and hydrogen bonding capacity. univ-ovidius.ro

Electronic Descriptors: Derived from quantum chemistry calculations, these descriptors quantify the electronic properties of a molecule, such as dipole moment, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu These are often used to model chemical reactivity. nih.gov

The development of a robust QSPR model for this compound or related long-chain esters would involve calculating a large pool of these descriptors and then using statistical methods, such as multiple linear regression (MLR) or genetic algorithms (GA), to select the most relevant descriptors that provide the best correlation with a given experimental property. nih.govresearchgate.net The resulting model can then be used to predict the properties of new, unsynthesized esters, guiding the design of molecules with desired characteristics for specific applications. iupac.org

Environmental Fate and Degradation Pathways

Biotic Degradation Processes

Biotic degradation, the breakdown of organic matter by living organisms, is a critical pathway for the environmental removal of many organic chemicals. For cyclohexyl stearate (B1226849), this primarily involves microbial and enzymatic processes.

Microorganisms, particularly bacteria and fungi, are key players in the degradation of organic compounds in soil and water. dntb.gov.ua The biodegradation of esters like cyclohexyl stearate is expected to proceed via the cleavage of the ester bond, a process known as de-esterification, to form cyclohexanol (B46403) and stearic acid. nih.gov

Stearic acid, a common fatty acid, is readily biodegradable by a wide range of microorganisms under both aerobic and anaerobic conditions. nih.govscielo.br Studies on the biodegradation of tristearin (B179404) (a triglyceride of stearic acid) in soil showed its hydrolysis to stearic acid and subsequent degradation. researchgate.net Fungi, in particular, are known to degrade fatty acids and their derivatives. nih.gov

The cyclohexanol moiety would also be subject to microbial degradation. The microbial degradation of cyclohexane (B81311) carboxylic acid, a related cyclic compound, has been well-studied and involves pathways that lead to the opening of the cyclohexane ring. researchgate.netresearchgate.netnih.govmicrobiologyresearch.orgmicrobiologyresearch.org It is plausible that cyclohexanol would be oxidized to cyclohexanone (B45756) and then undergo ring cleavage, ultimately leading to mineralization.

The primary enzymes involved in the initial breakdown of this compound are esterases and lipases. These enzymes catalyze the hydrolysis of the ester bond. researchgate.netucp.ptresearchgate.net

Lipases (EC 3.1.1.3) are enzymes that catalyze the hydrolysis of water-insoluble esters, such as long-chain triglycerides. They are highly effective at cleaving the ester bonds of fatty acid esters. researchgate.netucp.ptresearchgate.net

Esterases (EC 3.1.1.1) generally act on water-soluble esters with shorter-chain fatty acids. researchgate.net However, some esterases also show activity towards longer-chain esters.

Studies have shown that lipases can catalyze the hydrolysis of various stearate esters. ocl-journal.org The esterase activity of certain enzymes has been shown to be influenced by the structure of the substrate, with some enzymes showing a preference for specific acyl or alkyl groups. publish.csiro.au For instance, one study indicated that a specific lipase (B570770) has a binding site that almost completely excludes a cyclohexyl group in the acyl position but can accommodate it in the alkyl position, which is the case for this compound. publish.csiro.au This suggests that lipases are likely capable of hydrolyzing this compound. The enzymatic cleavage would release cyclohexanol and stearic acid, which are then further metabolized by the microorganisms. nih.gov

Table 3: Enzymes Involved in the Biotransformation of Esters

Enzyme ClassSubstrate PreferenceRole in this compound DegradationReference
Lipases Water-insoluble, long-chain fatty acid estersHydrolysis of the ester bond to form cyclohexanol and stearic acid. researchgate.netucp.ptresearchgate.net
Esterases Generally water-soluble, short-chain fatty acid estersMay also contribute to the hydrolysis of the ester bond. publish.csiro.auresearchgate.net

Environmental Compartmentalization and Distribution Modeling

The environmental distribution of a chemical is determined by its physical and chemical properties, such as water solubility, vapor pressure, and its partitioning behavior between different environmental media (air, water, soil, and biota).

This compound is a large, non-volatile molecule with very low water solubility and a high octanol-water partition coefficient (LogP), indicating a strong tendency to partition from water into organic phases. scielo.br

Soil and Sediment: Due to its low water solubility and high lipophilicity, this compound is expected to have low mobility in soil and to strongly adsorb to soil organic carbon and sediment. chemsafetypro.com The soil adsorption coefficient (Koc) is a key parameter used to predict this behavior. chemsafetypro.comecetoc.org While an experimental Koc for this compound is not available, its high LogP value suggests a very high Koc, leading to its classification as being immobile in soil. chemsafetypro.com

Water: The concentration of this compound in the water column is expected to be very low due to its low solubility and strong tendency to partition to sediment and suspended organic matter. mst.dk

Air: With a very low vapor pressure, this compound is not expected to be significantly present in the atmosphere. scispace.com Any atmospheric presence would likely be associated with particulate matter.

Biota: The high lipophilicity of this compound suggests a potential for bioaccumulation in aquatic organisms. The bioconcentration factor (BCF) is a measure of this potential. While a BCF for this compound has not been experimentally determined, its high LogP value would suggest a potential for bioaccumulation. However, its expected ready biodegradability would likely mitigate this potential by allowing organisms to metabolize the compound. aucklandcity.govt.nz

Environmental fate models, such as fugacity models, can be used to predict the distribution of chemicals in the environment based on their properties and emission rates. pjoes.com For cosmetic ingredients like this compound, which are often released "down-the-drain," these models would predict partitioning primarily to sewage sludge during wastewater treatment, and subsequently to soil if the sludge is applied to land, or to sediment in aquatic environments. ctpa.org.uk

Table 4: Predicted Environmental Distribution of this compound

Environmental CompartmentPredicted BehaviorRationale
Soil/Sediment Strong adsorption, low mobilityHigh LogP, expected high Koc
Water Low concentration in the water columnLow water solubility, partitioning to sediment
Air Negligible presence as a vaporVery low vapor pressure
Biota Potential for bioaccumulation, but likely mitigated by metabolismHigh LogP, but expected to be biodegradable

Sustainable Degradation Strategies

The environmental persistence of synthetic chemical compounds such as this compound necessitates the development of effective and sustainable degradation strategies. Research into these strategies primarily focuses on harnessing natural biological processes and advanced chemical oxidation techniques to break down the molecule into simpler, less harmful components. These approaches, including bioremediation and Advanced Oxidation Processes (AOPs), offer environmentally friendly alternatives to conventional disposal methods.

Bioremediation and Biodegradation

Biodegradation is a key sustainable strategy that relies on the metabolic capabilities of microorganisms to transform or mineralize organic compounds. The biodegradation of this compound is expected to proceed via the enzymatic hydrolysis of the ester bond, yielding cyclohexanol and stearic acid. Subsequently, these intermediates are catabolized through separate metabolic pathways.

Stearic Acid Degradation: Stearic acid, a common saturated fatty acid, is readily biodegradable by a wide range of microorganisms through the β-oxidation pathway.

Cyclohexanol Degradation: The cyclohexane ring, present in cyclohexanol, is more resistant to degradation due to its stable alicyclic structure. However, specific microbial genera have been identified that can degrade cyclohexane derivatives. For instance, members of the genera Alicycliphilus, Polaromonas, and Rhodococcus are known to degrade cyclohexanol. nih.gov Similarly, studies on the anaerobic degradation of cyclohexane carboxylate have identified specific bacterial pathways (e.g., the bad-ali pathway) responsible for breaking down the cyclohexane ring. nih.gov Research on the biocide Cu-HDO (N-cyclohexyldiazenium dioxide) has shown that a defined soil bacterial community, including members of the phylum Acidobacteria and the genera Phenylobacterium and Comamonas, can metabolize the HDO component, which is based on a cyclohexyl structure. nih.gov

Table 1: Potential Microbial Pathways for this compound Biodegradation

Degradation StepIntermediate CompoundMetabolic PathwayPotentially Involved Microbial Genera
Ester HydrolysisCyclohexanol and Stearic AcidEsterase ActivityWidespread among bacteria and fungi
Fatty Acid CatabolismStearic Acidβ-oxidationWidespread among aerobic and anaerobic microbes
Alicyclic Ring CleavageCyclohexanolOxidative pathwaysAlicycliphilus, Polaromonas, Rhodococcus, Phenylobacterium, Comamonas nih.gov

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to degrade persistent organic pollutants in water and wastewater. mdpi.com These processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH). ijcce.ac.irresearchgate.net The hydroxyl radical is a powerful, non-selective oxidant capable of breaking down complex organic molecules like this compound into simpler compounds and ultimately mineralizing them to carbon dioxide and water. mdpi.commdpi.com

Sustainable AOP strategies include a variety of technologies:

Fenton and Photo-Fenton Processes: The Fenton reaction uses a mixture of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to produce hydroxyl radicals. mdpi.comresearchgate.net The efficiency can be enhanced with UV light (photo-Fenton), which promotes the recycling of the iron catalyst and generates additional radicals. researchgate.net

Ozonation: Ozone (O₃) is a strong oxidant that can react directly with organic compounds or decompose in water (especially at higher pH) to form hydroxyl radicals. mdpi.comkirj.ee Combining ozone with hydrogen peroxide or UV light can significantly increase the rate of radical generation. kirj.ee

Photocatalysis: This process typically involves a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon irradiation with UV light, generates electron-hole pairs. These pairs react with water and oxygen to produce hydroxyl radicals and other ROS. mdpi.com

Electrochemical Oxidation: This method uses an electric current to degrade pollutants, either through direct oxidation at the anode surface or through the electro-generation of oxidants like H₂O₂ or O₃. mdpi.com

Research on the decomposition of related compounds, such as cyclohexyl hydroperoxide, using chromium-based catalysts demonstrates that the cyclohexyl moiety can be targeted and broken down through oxidative mechanisms. researchgate.net

Table 2: Overview of Advanced Oxidation Processes (AOPs) for Organic Pollutant Degradation

AOP MethodPrimary Reagents/ConditionsMechanism of •OH GenerationKey Advantages
Fenton OxidationFe²⁺ + H₂O₂ (acidic pH)Catalytic decomposition of H₂O₂ by Fe²⁺. mdpi.comresearchgate.netHigh efficiency, no energy input for the primary reaction. ijcce.ac.ir
Photo-FentonFe²⁺/Fe³⁺ + H₂O₂ + UV LightIn addition to the Fenton reaction, photoreduction of Fe³⁺ to Fe²⁺ enhances the catalytic cycle. researchgate.netHigher degradation rates than standard Fenton.
Ozonation (at high pH)O₃ + H₂ODecomposition of O₃ initiated by hydroxide (B78521) ions. kirj.eeEffective for a wide range of pollutants.
O₃/H₂O₂ (Peroxone)O₃ + H₂O₂H₂O₂ accelerates the decomposition of O₃ into •OH. kirj.eeIncreased radical yield compared to ozonation alone. kirj.ee
Heterogeneous PhotocatalysisSemiconductor (e.g., TiO₂) + UV LightOxidation of water or hydroxide ions by photogenerated holes on the catalyst surface. mdpi.comCatalyst is reusable, no sludge production. mdpi.com

Material Science and Formulation Science Applications Academic Focus

Role as a Lubricant or Surface Modifier in Polymeric Systems

In polymer science, the addition of lubricants is critical for improving processability and the final properties of the material. Lubricants are broadly classified as internal or external. External lubricants function at the interface between the polymer melt and hot metal surfaces of processing equipment, such as extruders and molds, to reduce friction and prevent the polymer from sticking. google.com Stearates, including metallic soaps like calcium stearate (B1226849) and fatty acid esters, are widely recognized for this function. baerlocher.comup.ac.za Given its long hydrocarbon chain and resultant hydrophobicity, cyclohexyl stearate is anticipated to function as an effective external lubricant in a variety of polymer systems.

The performance of polymer composites, which contain fillers like calcium carbonate or silica, is highly dependent on the interfacial adhesion between the inorganic filler and the organic polymer matrix. researchgate.net A weak interface can lead to poor stress transfer and diminished mechanical properties. Surface modification of fillers is a common strategy to enhance compatibility.

Stearic acid is frequently used to coat hydrophilic inorganic fillers. alpapowder.com Its carboxyl group adsorbs onto the filler surface, leaving the lipophilic alkyl tail to interact with the non-polar polymer matrix. alpapowder.commdpi.com This surface treatment reduces the surface energy of the filler, breaking down agglomerates and promoting uniform dispersion within the polymer. up.ac.zaalpapowder.com By analogy, the ester group of this compound can provide an anchor point to filler surfaces, while its long alkyl chain and cyclohexyl group can entangle with and create favorable interactions within the polymer matrix. This enhanced compatibility is crucial for improving the dispersion of reinforcing agents, which in turn strengthens the composite material. nih.gov Research on stearic acid-modified calcite has shown that the alkyl chains form a coherent, organized layer on the particle surface, significantly increasing hydrophobicity. acs.org

The study of the flow and deformation of materials, known as rheology, is fundamental to polymer processing. researchgate.netnumberanalytics.com Additives that modify a polymer's rheological properties, such as melt viscosity, are essential for controlling the manufacturing process and ensuring product quality. numberanalytics.com this compound, like other stearate-based additives, is expected to act as a rheological modifier, primarily by reducing the viscosity of the polymer melt.

Table 1: Effect of Stearate Lubricants on the Complex Viscosity of Filled Polyethylene
Lubricant System (in 30 wt.% CaCO₃-filled LLDPE) Complex Viscosity (Pa·s) at 10 rad·s⁻¹ Complex Viscosity (Pa·s) at 100 rad·s⁻¹
Calcium Stearate ~4500 ~1800
Magnesium Stearate ~4400 ~1750
Zinc Stearate ~3500 ~1500
35/65 Mg/Zn Stearate Blend ~3200 ~1300
50/50 Ca/Zn Stearate Blend ~3100 ~1250

Data adapted from a study on metallic stearate blends, illustrating the typical effect of stearate-based lubricants on polymer melt viscosity. The addition of zinc stearate, alone or in blends, shows a marked reduction in viscosity compared to calcium or magnesium stearate alone. up.ac.za

Integration in Advanced Material Formulations

In pharmaceutical formulations, excipients are inactive substances that serve varied functions, such as aiding the manufacturing process, enhancing stability, or improving the bioavailability of the active pharmaceutical ingredient (API). ontosight.ai this compound is recognized as a pharmaceutical excipient, where its properties are leveraged in solid dosage form development. ontosight.ai

Its primary role in tablet manufacturing is that of a lubricant. Similar to the widely used magnesium stearate, this compound can be added in small quantities to powder blends to reduce friction between the tablet and the die wall during compression and ejection. This prevents sticking and ensures a smooth manufacturing process. Furthermore, due to its waxy, lipophilic nature and low water solubility, this compound can be investigated in academic research for roles in controlled-release formulations, where it may act as a hydrophobic matrix-forming agent or as a component in lipid-based drug delivery systems. ontosight.ai

A colloidal system consists of one substance of finely dispersed particles distributed throughout another substance. solubilityofthings.com Emulsions are a type of colloid where one liquid is dispersed in another immiscible liquid, such as oil in water (o/w) or water in oil (w/o). basicmedicalkey.com These systems are thermodynamically unstable and require emulsifying agents (surfactants) to prevent the droplets from coalescing. basicmedicalkey.comacs.org

This compound possesses an amphiphilic character, with the ester group acting as a polar head and the hydrocarbon tail and cyclohexyl ring forming a non-polar tail. However, its hydrophilic character is weak, making it predominantly lipophilic. Due to this structure, it is not a potent primary emulsifier but can function effectively as a co-emulsifier or stabilizer, particularly in w/o emulsions. In such systems, the bulky, non-polar portion of the molecule would orient itself within the continuous oil phase, while the ester group would reside at the oil-water interface, helping to create a stable film around the dispersed water droplets and prevent their coalescence. basicmedicalkey.com

Influence on Material Microstructure and Macro-Properties

The macroscopic properties of a material, such as its strength, stiffness, and toughness, are a direct consequence of its internal microstructure—the arrangement of its phases, grains, and particles. wiley-vch.desapub.org Additives that alter the microstructure can therefore have a profound impact on the material's ultimate performance.

By improving the interfacial adhesion and dispersion of fillers in polymer composites (as discussed in 7.1.1), this compound can lead to a more uniform and homogeneous microstructure. Effective dispersion eliminates large filler agglomerates, which often act as defects and points of stress concentration where cracks can initiate. wiley-vch.de A well-dispersed filler provides a greater surface area for interaction with the polymer matrix, leading to more effective stress transfer from the flexible polymer to the rigid filler. This enhanced interaction typically results in improved mechanical properties, such as higher tensile strength and modulus. mdpi.comnih.gov Research on rubber composites has quantitatively demonstrated that surface modification of fillers with stearic acid leads to significant improvements in the material's mechanical strength. nih.gov

Table 2: Impact of Stearic Acid Surface Modification on Mechanical Properties of a Rubber Nanocomposite
Sample Type Ultimate Tensile Stress Improvement (%) Young's Modulus Improvement (%)
Control (No Filler) 0 0
Nanocomposite with Toluene Dispersion 63.7 18.0
Nanocomposite with Surface Modification 80.0 13.7

Data adapted from a study on nano-calcium carbonate in an NR/SBR rubber blend, showing the significant increase in tensile properties upon surface modification of the filler with stearic acid compared to other dispersion methods. nih.gov

Strain-Induced Crystallization in Elastomers

Academic research has extensively investigated the phenomenon of strain-induced crystallization (SIC) in elastomers, particularly in natural rubber (NR). nih.govacs.orgrsc.org This process, where amorphous polymer chains align and form ordered crystalline structures upon stretching, is a key factor in the superior mechanical properties of natural rubber, such as its high tensile strength and toughness. nih.govrsc.org The formation of these crystallites acts as a self-reinforcement mechanism within the material. rsc.org

While the role of various additives in the vulcanization process is well-documented, specific research detailing the direct influence of this compound on the strain-induced crystallization of elastomers is not prominently available in publicly accessible scientific literature. The vulcanization process itself, which involves agents like sulfur and accelerators such as N-cyclohexyl-2-benzothiazole sulfenamide (B3320178) (CBS), creates the cross-linked network necessary for elastomeric properties. allenpress.comallenpress.comui.ac.id Additives like stearic acid, in conjunction with zinc oxide, are known to form zinc stearate, which acts as an activator in this process. researchgate.netrsc.org This activation is crucial for the efficiency of the cross-linking reactions that define the final properties of the rubber. rsc.org

The study of SIC often involves advanced analytical techniques like synchrotron X-ray diffraction to observe the formation and evolution of crystalline structures during deformation. nih.govacs.orgresearchgate.net Research has focused on how factors like strain rate, temperature, and the presence of fillers affect the onset and degree of crystallization. acs.orgrsc.orgupc.edu For instance, higher strain rates can lead to a faster and higher degree of crystallinity. acs.org However, these studies primarily focus on the base polymer and standard vulcanization systems.

Although compounds with a cyclohexyl group, such as N-cyclohexyl-2-benzothiazole sulfenamide (CBS), are common in rubber formulations, their role is primarily as an accelerator for the vulcanization reaction. allenpress.comallenpress.comui.ac.id There is a lack of specific studies that isolate and analyze the effect of the this compound ester on the thermodynamic and kinetic aspects of strain-induced crystallization in elastomers.

Mechanical Property Enhancement

The mechanical properties of elastomers, such as tensile strength, modulus, and abrasion resistance, are critically dependent on their formulation. ui.ac.idmdpi.com The cross-linking process, known as vulcanization, is fundamental to transforming tacky, linear polymer chains into a durable, elastic network. researchgate.net Additives play a crucial role in this transformation and in the final performance characteristics of the material.

In typical rubber compounds, a combination of zinc oxide and a fatty acid, such as stearic acid, is used as an activator system. ui.ac.idresearchgate.net This system can react to form zinc stearate, which enhances the efficiency of the vulcanization accelerators. researchgate.nettci-thaijo.org The replacement of the conventional zinc oxide/stearic acid system with pre-formed zinc stearate has been shown to improve the physico-mechanical properties of natural rubber, including enhancing abrasion resistance. researchgate.netmdpi.com

Research has shown that the interaction between fillers and the rubber matrix, facilitated by coupling agents and activators, is key to improving mechanical properties. ui.ac.id For example, the addition of a coupling agent in a natural rubber composite was found to increase tensile strength and stiffness. ui.ac.id While this compound contains both a bulky cyclohexyl group and a long stearate chain, which could theoretically influence polymer chain mobility and interactions, there is a gap in the scientific literature providing empirical data to support its specific function as a mechanical property enhancer in elastomers.

Interactive Data Table: Effect of Zinc Stearate on Mechanical Properties of a Natural Rubber/Styrene Butadiene Rubber/Nitrile Butadiene Rubber Composite

The following table presents data from a study where zinc oxide and stearic acid were replaced by zinc stearate (ZS) in a rubber compound. This data is provided for illustrative purposes on how stearates can influence rubber properties, in the absence of specific data for this compound.

Formulation CodeZinc Stearate (phr)Abrasion (mm³) (Before Aging)Abrasion (mm³) (After Aging)
VBP-01 (Control)0196.6200.8
VBP-026Not ReportedNot Reported
VBP-037Not ReportedNot Reported
VBP-048167.6177.8
VBP-059Not ReportedNot Reported
Source: Adapted from data presented in a study on zinc stearate in solid tire applications. mdpi.com

Biological Interactions at the Molecular and Enzymatic Levels Non Human Focus

Substrate Specificity in Enzymatic Reactions

Enzymatic reactions involving esters like cyclohexyl stearate (B1226849) are typically catalyzed by hydrolases, particularly lipases and esterases. These enzymes cleave the ester bond, yielding an alcohol (cyclohexanol) and a fatty acid (stearic acid). The specificity of an enzyme for a particular substrate is a critical factor determining the rate and efficiency of such reactions.

The kinetics of enzyme-catalyzed reactions are often described by the Michaelis-Menten model, which is characterized by two key parameters: the Michaelis constant (K_m) and the maximum reaction velocity (V_max). K_m represents the substrate concentration at which the reaction rate is half of V_max and is an inverse measure of the substrate's affinity for the enzyme. V_max is the maximum rate of the reaction when the enzyme is saturated with the substrate. analis.com.mymdpi.com

A comprehensive search of scientific databases did not yield specific K_m and V_max values for the enzymatic hydrolysis of cyclohexyl stearate. Research in this area tends to focus on more common or commercially significant esters. For instance, studies on the enzymatic hydrolysis of various cellulosic substrates and other esters provide kinetic data, but not for this compound. nih.govscielo.br To determine these parameters for this compound, dedicated experimental studies involving the incubation of the compound with a suitable lipase (B570770) or esterase at varying substrate concentrations would be necessary. analis.com.mymdpi.com

Table 1: Hypothetical Kinetic Parameters for this compound Hydrolysis

EnzymeApparent K_m (mM)Apparent V_max (µmol/min/mg)Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹)
Lipase AData not availableData not availableData not available
Esterase BData not availableData not availableData not available

This table is for illustrative purposes only, as no experimental data for this compound is currently available in the public domain.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as an enzyme. nih.govscielo.br This method can estimate the binding affinity, which is a measure of the strength of the interaction between the enzyme and its substrate. scielo.brnih.gov

While no specific docking studies for this compound were found, research on related molecules provides some insight. For example, a study involving two lipases, RML and ROL, investigated their specificity for oleate (B1233923) and stearate esters. nih.govsemanticscholar.org The in silico results from this study indicated that stearate has a less stable interaction with the substrate-binding crevice in both enzymes compared to oleate. nih.govsemanticscholar.org The stearate ligand showed a greater tendency to move out of the substrate-binding region during molecular dynamics simulations. nih.govsemanticscholar.org Such studies suggest that the bulky cyclohexyl group in this compound would also significantly influence its fit and stability within an enzyme's active site. The binding affinity would be determined by a combination of hydrophobic interactions between the cyclohexyl and stearate moieties and the non-polar residues in the enzyme's binding pocket, as well as any potential hydrogen bonding. nih.govsemanticscholar.org

Molecular Mechanisms of Biological Activity

The biological activity of a compound like this compound, beyond being a simple substrate for hydrolysis, would depend on its interactions with other biological macromolecules and its potential to modulate cellular signaling pathways.

Biological macromolecules, such as proteins, nucleic acids, and polysaccharides, are essential for the structure and function of living organisms. lumenlearning.com Small molecules can interact with these macromolecules through various non-covalent forces, including hydrophobic interactions, hydrogen bonds, and van der Waals forces. nih.gov

There is no specific research detailing the interactions of this compound with biological macromolecules. However, given its chemical nature—a large, non-polar molecule—it would be expected to primarily engage in hydrophobic interactions. nih.gov It could potentially partition into lipid membranes or bind to hydrophobic pockets on proteins. For instance, surfactants, which share some structural similarities with esters, are known to interact with proteins and can even influence their structure. nih.gov The long stearate chain of this compound could facilitate its insertion into lipid bilayers, potentially altering membrane fluidity and the function of membrane-bound proteins.

Cellular signaling pathways are complex networks that transmit information from the cell's exterior to its interior, dictating cellular responses. Small molecules can modulate these pathways by interacting with key protein components. In vitro (cell-based) and in silico (computational) studies are often used to investigate these effects. plos.orgbonviewpress.com

A thorough literature search did not reveal any studies on the modulation of signaling pathways by this compound. Research in this area often focuses on compounds with potential therapeutic applications. researchgate.netrasayanjournal.co.in For example, studies have investigated how various natural and synthetic compounds can influence pathways like the PI3K/Akt pathway or those regulated by PPARs. researchgate.netrasayanjournal.co.in To assess the potential of this compound to modulate signaling, in vitro assays using various cell lines could be employed to screen for effects on cell proliferation, apoptosis, or the activation of specific signaling cascades. scispace.comnih.gov

Structural Biology of Enzyme-Cyclohexyl Stearate Complexes

The three-dimensional structure of an enzyme in complex with its substrate or an inhibitor can provide invaluable insights into the mechanism of catalysis and the basis of substrate specificity. cam.ac.ukacs.org Techniques like X-ray crystallography and cryo-electron microscopy are used to determine these structures. nih.govacs.org

Currently, there are no published crystal structures of an enzyme in complex with this compound. Structural studies of enzymes often utilize substrate analogs or inhibitors that are more stable than the natural substrate, allowing for the formation of a stable complex suitable for crystallization. nih.govreddit.com While structures of various hydrolases and other enzymes are available in databases like the Protein Data Bank (PDB), none of these include this compound as a ligand. ebi.ac.uk Research on the structural basis of enzyme-ligand interactions continues to be an active area, and future studies may elucidate the binding mode of esters like this compound. nih.govuclouvain.be

Future Research Directions and Emerging Paradigms

Novel Synthetic Routes and Catalyst Development

The future of cyclohexyl stearate (B1226849) synthesis lies in the development of highly efficient, selective, and environmentally benign catalytic systems. While traditional esterification methods exist, emerging research is focused on greener alternatives that minimize waste, reduce energy consumption, and utilize renewable resources.

A primary focus is the advancement of enzymatic catalysis, particularly using lipases. Lipases from various microbial sources, such as Candida rugosa and Rhizomucor miehei, have shown promise in catalyzing the esterification of stearic acid and cyclohexanol (B46403). Future work will likely involve the optimization of reaction parameters, including temperature, substrate molar ratio, and enzyme loading, to maximize conversion rates and yields. A significant area of development is the use of immobilized lipases, which enhances catalyst reusability and process stability, making the industrial-scale production of cyclohexyl stearate more economically viable.

Beyond enzymatic methods, the exploration of solid acid catalysts presents another promising frontier. These heterogeneous catalysts can offer advantages in terms of separation, recyclability, and reduced corrosion compared to conventional liquid acids. Research is anticipated to focus on designing novel solid acid catalysts with tailored acidity, porosity, and surface properties to enhance their activity and selectivity for the esterification reaction.

The development of solvent-free reaction systems is another critical research direction. By eliminating the need for organic solvents, these processes can significantly reduce environmental impact and simplify product purification. The synergy between solvent-free conditions and advanced catalytic systems, such as immobilized enzymes or solid acids, will be a key area of investigation.

Table 1: Comparison of Potential Catalytic Systems for this compound Synthesis

Catalyst TypePotential AdvantagesKey Research Focus
Immobilized Lipases High selectivity, mild reaction conditions, reusability, reduced downstream processing.Optimization of immobilization techniques, improving operational stability, kinetic modeling.
Solid Acid Catalysts Ease of separation, reusability, reduced corrosion and waste generation.Development of novel materials (e.g., zeolites, functionalized resins), tailoring active sites.
Heterogeneous Catalysts Enhanced stability and recyclability, suitable for continuous flow reactors.Catalyst design for high conversion and selectivity, understanding structure-activity relationships.

Advanced Computational Approaches for Complex Systems

Computational chemistry and molecular modeling are set to play a pivotal role in accelerating the design and optimization of processes involving this compound. These in-silico techniques provide a powerful lens to investigate reaction mechanisms and predict material properties at the molecular level, thereby reducing the need for extensive and time-consuming laboratory experiments.

Future research will likely employ quantum chemical methods, such as Density Functional Theory (DFT), to elucidate the intricate details of the esterification mechanism. researchgate.net Such studies can help in understanding the transition states, activation energies, and the role of the catalyst in the reaction pathway, providing valuable insights for the design of more efficient catalysts. researchgate.net

Molecular dynamics (MD) simulations are expected to be instrumental in studying the behavior of this compound in various environments. For instance, MD simulations can be used to investigate the interactions between this compound and other molecules in a formulation, such as polymers or solvents. In the context of enzymatic synthesis, MD simulations can provide a dynamic picture of the substrate binding to the active site of a lipase (B570770), guiding protein engineering efforts to enhance catalytic efficiency.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models will also be crucial. researchgate.net By correlating the molecular structure of this compound and related compounds with their physicochemical properties and biological activities, these models can be used to predict the performance and environmental fate of new formulations. researchgate.net

Integrated Environmental and Mechanistic Studies

A holistic understanding of the environmental footprint of this compound is essential for its sustainable application. Future research will need to integrate environmental fate studies with mechanistic investigations to provide a comprehensive picture of its life cycle.

A key area of investigation will be the biodegradation of this compound in various environmental compartments, such as soil and aquatic systems. berkeley.eduepa.gov While long-chain esters are generally considered to be biodegradable, detailed studies on the specific pathways and rates of degradation for this compound are needed. berkeley.edu Identifying the microorganisms and enzymes responsible for its breakdown will be a critical step.

Environmental fate modeling, using tools like EPI Suite, will be employed to predict the partitioning of this compound in the environment. berkeley.edu These models, combined with experimental data, will help in assessing its potential for bioaccumulation and long-range transport. The high octanol-water partition coefficient (log Kow) of similar long-chain esters suggests a potential for partitioning into sediment and biota, warranting further investigation. vulcanchem.com

Design of Next-Generation Materials and Formulations

The unique physicochemical properties of this compound make it an attractive candidate for a range of advanced materials and formulations. Future research will focus on harnessing these properties to create innovative products with enhanced performance and sustainability profiles.

One of the most promising areas of application is in the development of bio-based lubricants. The long alkyl chain of the stearate moiety imparts lubricity, while the cyclohexyl group can enhance thermal and oxidative stability. Research will likely focus on formulating high-performance lubricants where this compound acts as a base oil or an additive, potentially replacing mineral oil-based products.

The use of this compound as a phase change material (PCM) for thermal energy storage is another exciting avenue. Its melting and freezing characteristics could be tailored for specific applications, such as in smart textiles, building materials, and electronic cooling systems.

In the polymer industry, this compound could be explored as a bio-based plasticizer. Its compatibility with various polymers and its potential to improve flexibility and processing characteristics will be key areas of investigation.

Furthermore, in the personal care sector, the demand for sustainable and high-performing ingredients will drive research into novel formulations incorporating this compound. Its emollient and conditioning properties could be leveraged in skin creams, lotions, and hair care products.

Table 2: Potential Applications of this compound in Advanced Materials

Application AreaDesired Properties of this compoundResearch and Development Focus
Bio-based Lubricants High lubricity, thermal stability, oxidative stability, biodegradability.Formulation optimization, performance testing under various conditions, wear and friction studies.
Phase Change Materials Suitable melting/freezing point, high latent heat of fusion, long-term stability.Encapsulation techniques, composite material development, thermal performance characterization.
Bio-based Plasticizers Good compatibility with polymers, effective plasticizing efficiency, low migration.Blending with various bioplastics and conventional polymers, mechanical and thermal property analysis.
Personal Care Formulations Emolliency, non-greasy feel, conditioning effect, biodegradability.Development of stable emulsions, sensory panel testing, compatibility with other cosmetic ingredients.

Q & A

Q. What are the standard laboratory methods for synthesizing cyclohexyl stearate, and how can reaction efficiency be quantified?

this compound is typically synthesized via esterification between stearic acid and cyclohexanol, using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include refluxing the reactants under controlled temperatures (190–230°C) with molar ratios optimized to favor ester formation (e.g., 1:0.8 acid-to-alcohol ratio) . Efficiency is quantified by measuring the esterification rate via titration of unreacted acid or chromatographic analysis (e.g., GC-MS). Orthogonal experimental designs can systematically evaluate variables like catalyst loading, temperature, and reaction time .

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Fourier-transform infrared (FT-IR) spectroscopy identifies ester-specific peaks (C=O stretch at ~1740 cm⁻¹, C-O-C asymmetric stretch at ~1240 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural confirmation: 1^1H NMR shows cyclohexyl proton multiplet (δ 1.0–2.0 ppm) and stearate methylene signals (δ 1.2–1.6 ppm), while 13^{13}C NMR confirms the ester carbonyl (δ ~170 ppm) . Gas chromatography (GC) with flame ionization detection quantifies purity by separating unreacted precursors and byproducts .

Q. How should researchers design experiments to ensure reproducibility in this compound synthesis?

Detailed protocols must specify reagent grades, catalyst sources, and equipment calibration. For example, using anhydrous cyclohexanol and stearic acid (≥99% purity) minimizes side reactions. Reaction conditions (e.g., inert atmosphere, precise temperature control) should be rigorously documented. Replicate experiments with statistical analysis (e.g., standard deviation of esterification yields) validate reproducibility .

Q. What are the critical parameters for purifying this compound, and how are they optimized?

Purification often involves vacuum distillation to remove low-boiling-point byproducts or solvent extraction (e.g., using hexane/water partitioning). Recrystallization from ethanol or acetone can isolate high-purity crystals. Optimization requires balancing yield and purity: higher vacuum improves separation but may increase decomposition risks. Thin-layer chromatography (TLC) monitors purification efficacy .

Q. How can researchers assess the thermal stability of this compound for high-temperature applications?

Thermogravimetric analysis (TGA) measures mass loss under controlled heating (e.g., 25–500°C at 10°C/min), identifying decomposition temperatures. Differential scanning calorimetry (DSC) detects phase transitions (e.g., melting points, oxidative degradation). Kinetic studies using Arrhenius plots quantify activation energy for thermal breakdown .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in catalytic efficiency data for this compound synthesis?

Contradictory catalyst performance (e.g., Brønsted vs. Lewis acids) requires controlled comparative studies. For example, parallel reactions under identical conditions (temperature, molar ratios) with catalysts like sulfuric acid, Amberlyst-15, or metal triflates. Statistical tools (ANOVA, t-tests) validate significance of yield differences. Surface characterization (BET analysis) of heterogeneous catalysts can correlate porosity with activity .

Q. How do solvent polarity and reaction medium influence stereochemical outcomes in this compound synthesis?

Polar aprotic solvents (e.g., DMF) stabilize transition states in acid-catalyzed esterification, favoring cis/trans isomerization. Solvent-free conditions under microwave irradiation enhance reaction rates but may promote side reactions. Stereochemical analysis via chiral HPLC or circular dichroism (CD) spectroscopy is critical for resolving isomers .

Q. What advanced kinetic models are suitable for studying this compound degradation in oxidative environments?

Pseudo-first-order or Langmuir-Hinshelwood models can describe degradation kinetics. Real-time monitoring via in situ FT-IR or Raman spectroscopy tracks ester bond cleavage. Computational methods (DFT calculations) predict reaction pathways and intermediate stability .

Q. How can researchers mitigate side reactions during this compound synthesis under high-temperature conditions?

Side reactions (e.g., dehydration of cyclohexanol or stearic acid decarboxylation) are minimized by:

  • Using excess cyclohexanol to shift equilibrium toward ester formation.
  • Incorporating radical inhibitors (e.g., BHT) to prevent oxidative side reactions.
  • Shortening reaction time through microwave-assisted synthesis .

Q. What statistical approaches are recommended for analyzing multivariate data in this compound optimization studies?

Response surface methodology (RSM) with central composite design optimizes multiple variables (e.g., temperature, catalyst concentration). Principal component analysis (PCA) reduces dimensionality in spectroscopic datasets. Machine learning algorithms (e.g., random forests) predict optimal conditions from historical data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.